molecular formula C13H15N3O2 B2365540 1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid CAS No. 691363-11-8

1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid

Cat. No. B2365540
CAS RN: 691363-11-8
M. Wt: 245.282
InChI Key: GLIAIPXYMCWRTG-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid is a chemical compound with the molecular formula C13H15N3O2 . It is a derivative of benzotriazole, a class of heterocyclic compounds that have been found to be biologically active .


Synthesis Analysis

The synthesis of 1-substituted benzotriazole-5-carboxylic acids was performed on the template of 1-isopropylbenzotriazole-5-carboxylic acid, identified by high-throughput screening . More detailed synthesis procedures are not available in the retrieved papers.


Molecular Structure Analysis

The molecular structure of 1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid consists of a benzotriazole ring attached to a carboxylic acid group and a cyclohexyl group . The average mass of the molecule is 245.277 Da .

Scientific Research Applications

Environmental Applications

  • Biotransformation in Wastewater Treatment : Benzotriazoles, including derivatives like 1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid, are significant in environmental studies due to their presence as micropollutants. They undergo biotransformation in wastewater treatment, with transformation products such as 1H-benzotriazole-5-carboxylic acid being formed during degradation processes (Huntscha et al., 2014).

Synthetic Chemistry Applications

  • Homologation of Carboxylic Acids : This compound is used in the homologation of carboxylic acids, presenting a safer alternative to traditional methods like the Arndt-Eistert reaction. This application is crucial in the synthesis of complex organic molecules (Katritzky et al., 2001).

  • Synthesis of Substituted Benzotriazoles : It plays a role in the synthesis of a variety of substituted benzotriazoles, which are important in pharmaceutical and chemical research (Katritzky, Zhang, & Fang, 2000).

  • Synthesis of Antimycobacterial Agents : The compound is involved in the synthesis of derivatives with potential antimycobacterial activity, highlighting its importance in medical chemistry research (Sanna et al., 2002).

  • Development of G-Protein-Coupled Receptor Agonists : It has been identified in the development of selective agonists for GPR109b, a human orphan G-protein-coupled receptor, demonstrating its relevance in drug discovery (Semple et al., 2006).

properties

IUPAC Name

1-cyclohexylbenzotriazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c17-13(18)9-6-7-12-11(8-9)14-15-16(12)10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIAIPXYMCWRTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)O)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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